![molecular formula C19H21N3O3 B5554078 N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)

N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

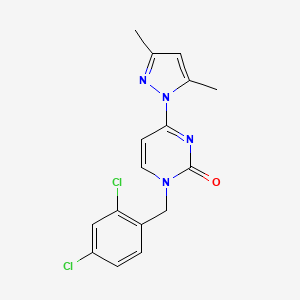

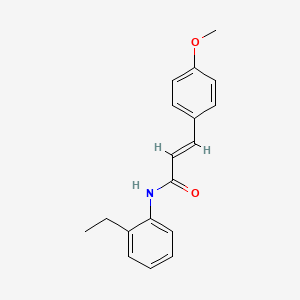

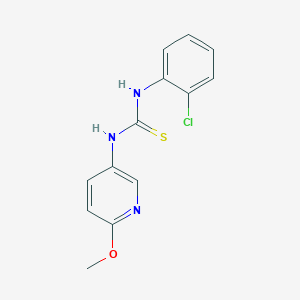

The compound , N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea, is a urea derivative. These compounds have been widely studied due to their diverse biological activities and potential applications in various fields, excluding drug use and dosage or side effects information. Research has focused on their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar urea derivatives involves reactions like the addition of isocyanates to amines under specific conditions to yield high-purity compounds. For instance, Feng Gui-rong synthesized a related compound by reacting 4-methyl isocyanate with 5-amino-1,2,4-triazole, achieving a 75% yield, highlighting the compound's structure through elemental analysis, IR, and 1 HNMR (Feng Gui-rong, 2002).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like NMR, IR spectroscopy, and X-ray crystallography to determine the compound's structure. For example, the crystal structure of N-phenylmorpholine-4-carboxamide, a compound with a similar functional group, was determined, showcasing how intermolecular N—H⋯O hydrogen bonds link molecules into infinite chains (Shuangming Meng et al., 2010).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including Curtius rearrangement reactions, leading to the synthesis of compounds with antimicrobial and insecticidal activities (P. R. Latthe et al., 2006). These reactions demonstrate the chemical versatility of urea derivatives.

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application. The packing principles for urea solvates, including those with morpholine, reveal how urea forms rigid hydrogen bond systems, influencing the compound's physical state and solubility (Christina Taouss et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under various conditions, are essential for understanding and applying urea derivatives. For example, the reaction of N-methylisatoic anhydride with amines like morpholine leads to novel silatranes with urea functionality, demonstrating the compounds' reactivity and potential for creating new materials with specific properties (J. K. Puri et al., 2011).

Wissenschaftliche Forschungsanwendungen

Chemical Chaperones and Protein Misfolding

Research has highlighted the role of small molecules like 4-phenylbutyric acid (4-PBA), which shares functional similarities with N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea in terms of chemical chaperone activity. These compounds prevent misfolded protein aggregation and alleviate endoplasmic reticulum (ER) stress, suggesting potential applications in treating diseases caused by protein misfolding (Kolb et al., 2015).

Urease Inhibitors for Medical and Agricultural Use

The therapeutic and agricultural applications of urease inhibitors, which include urea derivatives, have been extensively studied. These inhibitors are vital in treating infections and managing the nitrogen cycle in agriculture, demonstrating the utility of urea derivatives in addressing health and environmental challenges (Kosikowska & Berlicki, 2011).

Urea Biosensors

Advancements in biosensors for detecting and quantifying urea concentration highlight the importance of urea derivatives in medical diagnostics and environmental monitoring. The use of nanoparticles and conducting polymers in urea biosensors underlines the role of these compounds in enhancing sensitivity and specificity (Botewad et al., 2021).

Slow Release Fertilizers

Ureaform, a condensation product of urea and formaldehyde, serves as a slow-release nitrogen fertilizer, showcasing the agricultural benefits of urea derivatives in providing sustained nutrient supply and improving soil health (Alexander & Helm, 1990).

Inhibitor Technologies for Environmental Health

Studies on urease and nitrification inhibitors, such as N-(N-butyl) thiophosphoric triamide (NBPT), explore their potential in reducing greenhouse gas emissions and environmental pollution from agricultural practices. This research underscores the ecological applications of urea derivatives in mitigating the impact of farming on climate change (Ray et al., 2020).

Drug Design and Pharmacology

Urea derivatives play a significant role in drug design, serving as modulators of biological targets. Their incorporation into small molecules enhances selectivity, stability, toxicity, and pharmacokinetic profiles, underlining the medicinal chemistry applications of these compounds (Jagtap et al., 2017).

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-3-[4-(morpholine-4-carbonyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-14-2-6-16(7-3-14)20-19(24)21-17-8-4-15(5-9-17)18(23)22-10-12-25-13-11-22/h2-9H,10-13H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPDWWKFNHMXJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5553996.png)

![N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5553999.png)

![8-[(2'-methoxy-4-biphenylyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5554003.png)

![1-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5554005.png)

![2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5554013.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554020.png)

![3-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5554030.png)

![6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5554036.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5554042.png)

![3,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5554044.png)

![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)